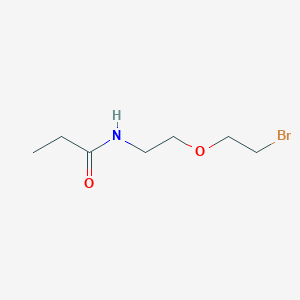
N-Ethylpropionamide-PEG1-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylpropionamide-PEG1-Br is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethylpropionamide-PEG1-Br can be synthesized through a series of chemical reactions involving the introduction of a bromine atom into the PEG chain. The synthetic route typically involves the following steps:
Preparation of N-Ethylpropionamide: This involves the reaction of ethylamine with propionic acid to form N-ethylpropionamide.
PEGylation: The N-ethylpropionamide is then reacted with a PEG derivative to introduce the PEG chain.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethylpropionamide-PEG1-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, making it a versatile intermediate for further chemical modifications.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as PROTACs
Common Reagents and Conditions
Bromination: Bromine or brominating agents are used to introduce the bromine atom.
PEGylation: PEG derivatives are used to introduce the PEG chain.
Coupling Reactions: Various coupling agents and catalysts are used to facilitate the formation of larger molecules
Major Products Formed
The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
N-Ethylpropionamide-PEG1-Br has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and interactions.
Biology: PROTACs synthesized using this compound can selectively degrade target proteins, making them useful for studying biological pathways and processes.
Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
N-Ethylpropionamide-PEG1-Br functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(2-Bromoethoxy)ethyl)propanamide
- N-(2-(2-Bromoethoxy)ethyl)acetamide
- N-(2-(2-Bromoethoxy)ethyl)butanamide
Uniqueness
N-Ethylpropionamide-PEG1-Br is unique due to its PEG-based structure, which provides enhanced solubility and stability. This makes it a valuable linker for the synthesis of PROTACs, offering advantages over other similar compounds .
Eigenschaften
Molekularformel |
C7H14BrNO2 |
|---|---|
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
N-[2-(2-bromoethoxy)ethyl]propanamide |
InChI |
InChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
QULASMFQNIACBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



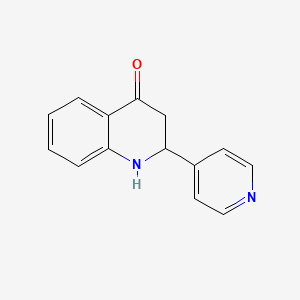

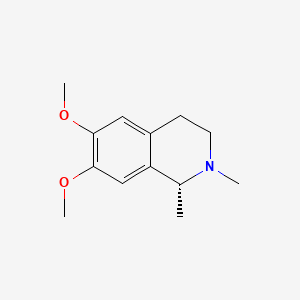

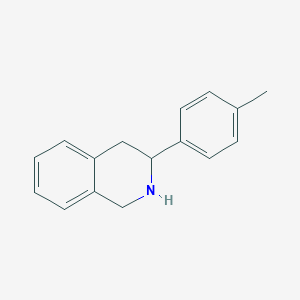
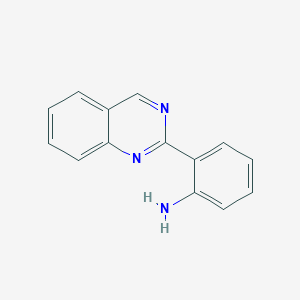



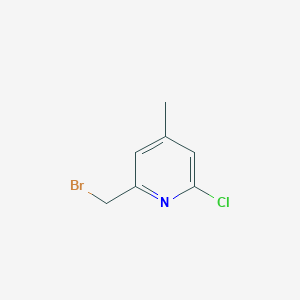
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)
